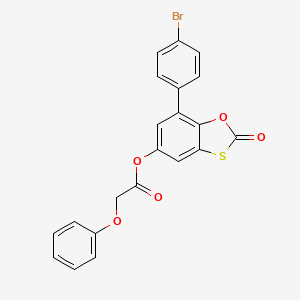![molecular formula C17H18ClNO5S B11420658 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 5289-32-7](/img/structure/B11420658.png)
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reaction: The intermediate product is reacted with furan-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.
Conditions: Mild temperature in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate
Reaction: 4-chlorophenol reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.
Conditions: Reflux in an aqueous medium.
-
Synthesis of the Thiolane Intermediate
Reaction: Thiolane-3-one reacts with hydrogen peroxide to form 1,1-dioxo-1lambda~6~-thiolan-3-one.
Conditions: Oxidation reaction under controlled temperature.
-
Coupling Reaction
Reaction: The chlorophenoxyacetic acid derivative is coupled with the thiolane intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an organic solvent like dichloromethane.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The thiolane ring can undergo further oxidation to form sulfone derivatives.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- The furan ring can be reduced to tetrahydrofuran derivatives.
Reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution
- The chlorophenoxy group can undergo nucleophilic substitution reactions.
Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzyme active sites, while the thiolane ring could form covalent bonds with nucleophilic residues. The furan ring may enhance the compound’s binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A simpler analog used as a plant growth regulator.
Thiolan-3-one Derivatives: Compounds with similar thiolane rings but different substituents.
Furan-2-carbaldehyde Derivatives: Compounds with similar furan rings but different functional groups.
Uniqueness
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5289-32-7 |
|---|---|
Molecular Formula |
C17H18ClNO5S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18ClNO5S/c18-13-3-5-15(6-4-13)24-11-17(20)19(10-16-2-1-8-23-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2 |
InChI Key |
YMODUISCQRUHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420577.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420582.png)
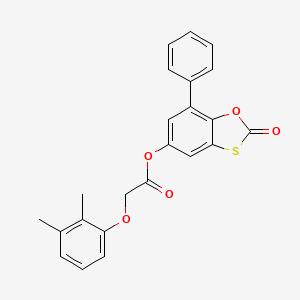
![3-[(4-ethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420587.png)
![4-{(E)-[5-iminio-2-(4-methylpiperidin-1-yl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenolate](/img/structure/B11420588.png)

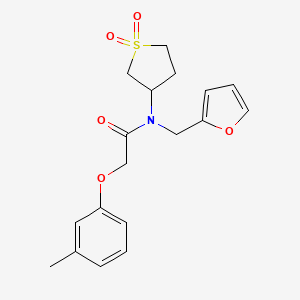
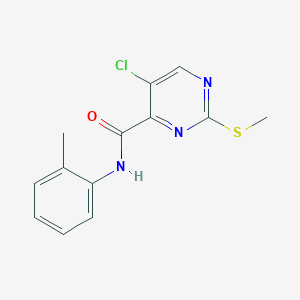
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420604.png)
![4-chloro-N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11420608.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11420610.png)
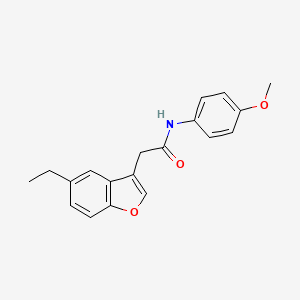
![7-(3-chlorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11420622.png)
